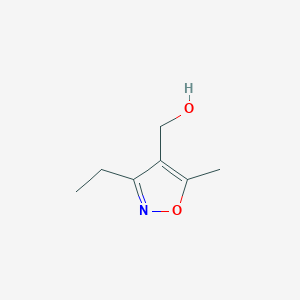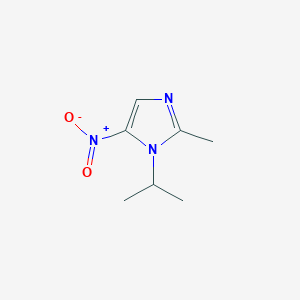![molecular formula C14H13N3S B6612556 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole CAS No. 113955-36-5](/img/structure/B6612556.png)
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole
Overview
Description
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, also known as MS-PPB, is an organic compound with a variety of uses in the fields of science and technology. MS-PPB is a heterocyclic compound, containing both sulfur and nitrogen atoms in its structure, and is a derivative of benzimidazole. MS-PPB has been used as a ligand for metal complexes and as a reagent for organic synthesis. It has also been used as a catalyst in organic reactions and as an inhibitor of enzymes. In addition, MS-PPB has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential applications in a variety of scientific research fields. It has been used as a ligand for metal complexes, as a reagent for organic synthesis, and as a catalyst for organic reactions. In addition, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential applications in biochemistry and physiology. In biochemistry, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been used as an inhibitor of enzymes, such as cytochrome P450 (CYP) and cyclooxygenase (COX). In physiology, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential roles in the regulation of cell proliferation, apoptosis, and inflammation.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is not yet fully understood. However, it is believed that 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole acts as an inhibitor of enzymes, such as CYP and COX. It is thought that 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. In addition, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has also been studied for its potential roles in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential roles in the regulation of biochemical and physiological processes. In biochemistry, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential roles in the inhibition of enzymes, such as CYP and COX. In physiology, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential roles in the regulation of cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has a variety of advantages and limitations for use in laboratory experiments. One advantage of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is a stable compound and can be stored for long periods of time without degradation. A limitation of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is that it is a relatively expensive compound, making it difficult to obtain in large quantities for research purposes.
Future Directions
There are a number of potential future directions for the use of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole. One potential application is in the field of drug delivery, where 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole could be used as a carrier molecule to deliver drugs to specific sites within the body. In addition, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole could be studied for its potential roles in the regulation of gene expression, as well as its potential roles in the modulation of immune responses. Furthermore, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole could be studied for its potential roles in the treatment of cancer, as well as its potential roles in the development of new drugs and therapies. Finally, 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole could be studied for its potential roles in the development of new materials, such as polymers, for use in a variety of applications.
Synthesis Methods
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole can be synthesized through a variety of methods. The most common method involves the reaction of 1-methyl-2-pyridin-2-ylmethylbenzimidazole (MPMBI) with methylsulfinyl chloride (MSCl) in the presence of an acid catalyst. This reaction results in the formation of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole and pyridinium chloride (PyCl). Other methods for the synthesis of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole include the reaction of 1-methyl-2-pyridin-2-ylmethylbenzimidazole (MPMBI) with dimethylsulfoxide (DMSO), and the reaction of 1-methyl-2-pyridin-2-ylmethylbenzimidazole (MPMBI) with sulfur monochloride (SCl).
properties
IUPAC Name |
2-methylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-18-14-16-12-7-2-3-8-13(12)17(14)10-11-6-4-5-9-15-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVJDWBITHKAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649539 | |
| Record name | 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole | |
CAS RN |
113955-36-5 | |
| Record name | 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)

![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)


![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)